REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]([Cl:16])[C:10]([CH3:15])([N+:12]([O-])=O)[CH3:11])=[CH:5][CH:4]=1.C(O)(=O)C.COCCOC>[H][H].[Pt](=O)=O>[ClH:16].[CH3:15][C:10]([NH2:12])([CH3:11])[CH2:9][C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1 |f:5.6|
|
Name
|
1-(4-methoxyphenyl)-1-chloro-2-methyl-2-nitropropane
|
Quantity
|
812 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C(C(C)([N+](=O)[O-])C)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
150 mg
|
Type
|
catalyst
|
Smiles
|
[Pt](=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at 80° C. for 14 hours under 68 atmospheres
|
Duration
|
14 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the reaction mixture is filtered
|
Type
|
CUSTOM
|
Details
|
to remove insoluble materials
|
Type
|
WASH
|
Details
|
are washed with ethanol and water
|
Type
|
CUSTOM
|
Details
|
the combined solution is evaporated
|
Type
|
CUSTOM
|
Details
|
to remove solvent
|
Type
|
ADDITION
|
Details
|
Cold 10% hydrochloric acid is added to the residue (brown oil)
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with chloroform
|
Type
|
TEMPERATURE
|
Details
|
under cooling
|
Type
|
EXTRACTION
|
Details
|
extracted with benzene
|
Type
|
WASH
|
Details
|
The extract is washed with water
|
Type
|
EXTRACTION
|
Details
|
The washed extract
|
Type
|
CUSTOM
|
Details
|
is dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to remove solvent
|
Type
|
DISSOLUTION
|
Details
|
The residue (colorless oil, 460 mg) is dissolved in 2 ml of isopropylalcohol
|
Type
|
ADDITION
|
Details
|
4 ml of ether containing hydrogen chloride (27 g/500 ml)
|
Type
|
ADDITION
|
Details
|
are added to the isopropylalcohol solution
|
Type
|
CUSTOM
|
Details
|
The crystalline precipitates
|
Type
|
FILTRATION
|
Details
|
are collected by filtration
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
recrystallized from isopropylalcohol
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.CC(CC1=CC=C(C=C1)OC)(C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 400 mg | |
YIELD: CALCULATEDPERCENTYIELD | 55.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |